molecular formula C20H26ClN3O3S B2998376 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946287-87-2

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2998376
CAS No.: 946287-87-2
M. Wt: 423.96
InChI Key: HSQCDYPWRWHACZ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide typically involves multiple steps. One common route includes the reaction of 4-(dimethylamino)benzaldehyde with morpholine to form an intermediate, which is then reacted with 2-chlorobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-(dimethylamino)phenyl)benzamide: Similar structure but lacks the morpholinoethyl group.

    4-(dimethylamino)benzenesulfonamide: Lacks the chloro and morpholinoethyl groups.

    N-(2-(4-(dimethylamino)phenyl)ethyl)benzenesulfonamide: Similar but lacks the chloro group.

Uniqueness

The uniqueness of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide lies in its specific combination of functional groups, which confer unique chemical properties and biological activities. The presence of the chloro group, dimethylamino group, and morpholinoethyl group allows for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O3S/c1-23(2)17-9-7-16(8-10-17)19(24-11-13-27-14-12-24)15-22-28(25,26)20-6-4-3-5-18(20)21/h3-10,19,22H,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQCDYPWRWHACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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